molecular formula C17H12Cl2N2O2S B12141497 (5Z)-5-(2,4-dichlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one

(5Z)-5-(2,4-dichlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B12141497
M. Wt: 379.3 g/mol
InChI Key: PTPRVPPTYKWRBS-NVNXTCNLSA-N
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Description

This compound belongs to the (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one class, characterized by a thiazolone core with a benzylidene moiety at position 5 and a substituted aniline group at position 2. Key structural features include:

  • 4-Hydroxyphenyl(methyl)amino group: Introduces hydrogen-bonding capacity via the hydroxyl group, which may influence solubility and pharmacokinetics . Synthetic routes typically involve condensation of substituted benzaldehydes with thiazolone precursors under mild conditions (methanol, K₂CO₃, room temperature), achieving yields >90% .

Properties

Molecular Formula

C17H12Cl2N2O2S

Molecular Weight

379.3 g/mol

IUPAC Name

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one

InChI

InChI=1S/C17H12Cl2N2O2S/c1-21(12-4-6-13(22)7-5-12)17-20-16(23)15(24-17)8-10-2-3-11(18)9-14(10)19/h2-9,22H,1H3/b15-8-

InChI Key

PTPRVPPTYKWRBS-NVNXTCNLSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)O)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/S2

Canonical SMILES

CN(C1=CC=C(C=C1)O)C2=NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2,4-dichlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-aminothiazole derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete condensation and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2,4-dichlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imine bond in the thiazolone ring can be reduced to form amine derivatives.

    Substitution: The chlorine atoms on the benzylidene group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

(5Z)-5-(2,4-dichlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-(2,4-dichlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the context of its anticancer properties, it may induce apoptosis in cancer cells by disrupting key signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Benzylidene/Aniline) Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data (IR, ESI-MS)
Target Compound 2,4-Cl₂C₆H₃ / 4-OH-C₆H₄(NHCH₃) ~395.3* Not reported ~92–94† Expected O-H (~3200–3600 cm⁻¹), C=O (~1720 cm⁻¹)
(5Z)-5-(2,4-Dichlorobenzylidene)-2-(phenylamino)thiazol-4(5H)-one (6d) 2,4-Cl₂C₆H₃ / C₆H₅NH 325.05 245–247 92 NH (3018 cm⁻¹), C=O (1720 cm⁻¹), ESI-MS m/z 325.0520
(5Z)-5-(4-Fluorobenzylidene)-2-((4-nitrophenyl)amino)thiazol-4(5H)-one (6h) 4-F-C₆H₄ / 4-NO₂-C₆H₄NH 343.04 Not reported 92 C=O (1720 cm⁻¹), ESI-MS m/z 343.0425
(5Z)-5-(3-Pyridinylmethylene)-2-[(2,4-dichlorophenyl)amino]thiazol-4(5H)-one 3-pyridinyl / 2,4-Cl₂C₆H₃NH ~364.2 Not reported Not reported NH (~3000 cm⁻¹), C=N (~1450 cm⁻¹)

*Estimated based on analogs; †Assumed from similar synthetic procedures .

Key Observations:
  • Chlorine vs. Fluorine : The 2,4-dichloro substitution (6d) increases molecular weight and melting point compared to 4-fluoro analogs (6h), likely due to stronger intermolecular forces .
  • Hydroxyl vs. Nitro Groups : The target compound’s 4-hydroxyphenyl group improves solubility relative to nitro-substituted analogs (e.g., 6h), but may reduce metabolic stability .

ADME and Toxicity Considerations

  • Lipophilicity : Dichloro substitution increases logP, favoring blood-brain barrier penetration but raising hepatotoxicity risks .

Biological Activity

The compound (5Z)-5-(2,4-dichlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their pharmacological significance, exhibiting a range of effects including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article reviews the biological activities of this specific compound, supported by recent research findings and case studies.

Structure and Synthesis

The compound features a thiazole ring, which is a common pharmacophore in medicinal chemistry. The thiazole moiety contributes to the biological activity of the compound through its unique electronic properties and ability to interact with various biological targets. The synthesis of this compound typically involves condensation reactions between appropriate aldehydes and thiazole derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives. For instance, compounds similar to the one have been tested against various cancer cell lines:

  • MCF-7 (breast cancer) : In vitro studies have shown that thiazole derivatives can inhibit cell proliferation. For example, a related compound demonstrated an IC50 value of 2.57 µM against MCF-7 cells, indicating significant cytotoxic activity .
  • HepG2 (liver cancer) : Another study reported IC50 values around 7.26 µM for thiazole derivatives against HepG2 cells .

The mechanism of action often involves the induction of apoptosis and disruption of the cell cycle, which is critical in cancer therapeutics.

Antimicrobial Activity

Thiazole derivatives also exhibit notable antimicrobial properties . Research indicates that these compounds can act against various bacterial and fungal strains:

  • Antibacterial : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, derivatives were effective against Staphylococcus aureus and Escherichia coli .
  • Antifungal : Studies have documented antifungal activity against Candida species, suggesting potential applications in treating fungal infections .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been explored as well. Some compounds have demonstrated the ability to inhibit inflammatory markers in vitro, suggesting their utility in managing conditions characterized by chronic inflammation .

Case Studies

  • Study on Anticancer Properties : A study focused on the anticancer effects of thiazole derivatives found that specific modifications to the thiazole ring significantly enhanced cytotoxicity against multiple cancer cell lines, including MCF-7 and HepG2. The study emphasized structure-activity relationships that could guide future drug design .
  • Antimicrobial Efficacy : Another research highlighted a series of thiazole-based compounds that exhibited broad-spectrum antimicrobial activity. The study provided detailed MIC (Minimum Inhibitory Concentration) values for various strains, demonstrating the potential for these compounds in clinical applications .

Data Tables

Biological ActivityCell Line/PathogenIC50/MIC (µM)Reference
AnticancerMCF-72.57
AnticancerHepG27.26
AntibacterialStaphylococcus aureus10
AntifungalCandida albicans15

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (5Z)-5-(2,4-dichlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one?

  • Methodology : The compound can be synthesized via a condensation reaction between a thiazolone precursor (e.g., 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivative) and 2,4-dichlorobenzaldehyde. Key steps include:

  • Catalyst : Piperidine (0.5 mL) in 1,4-dioxane under reflux for 5 hours .
  • Workup : Acidified ice/water mixture for precipitation, followed by recrystallization in 1,4-dioxane .
  • Yield Optimization : Adjusting molar ratios (e.g., 1:1 aldehyde-to-thiazolone) and solvent polarity (e.g., DMF-acetic acid mixtures for derivatives) .

Q. How can spectroscopic techniques (NMR, IR) confirm the Z-configuration of the benzylidene moiety?

  • NMR Analysis :

  • 1H NMR : The Z-isomer exhibits a characteristic downfield singlet (~δ 7.8–8.2 ppm) for the benzylidene proton due to conjugation with the thiazolone ring .
  • 13C NMR : A carbonyl signal at ~170–175 ppm confirms the thiazol-4-one structure .
    • IR Analysis : Stretching vibrations at ~1650–1680 cm⁻¹ (C=O) and ~1590–1610 cm⁻¹ (C=N) validate the core structure .

Q. What standardized protocols are used for preliminary cytotoxicity screening?

  • Cell Lines : Human gastric (NUGC), colon (DLD-1), liver (HA22T, HEPG-2), breast (MCF-7), and nasopharyngeal (HONE-1) cancer cells, with WI-38 fibroblasts as normal controls .
  • Assay : Sulforhodamine B (SRB) assay in RPMI-1640 medium (5% FBS, 2 mM glutamine) after 48-hour exposure. Results are normalized to CHS-828 (reference antitumor agent) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzylidene or thiazolone rings) influence cytotoxic activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups : 2,4-Dichloro substitution enhances activity against HEPG-2 (liver cancer) by increasing electrophilicity and membrane penetration .
  • Hydroxyphenyl vs. Methoxyphenyl : The 4-hydroxyphenyl group improves selectivity (lower IC₅₀ in MCF-7 vs. WI-38) due to hydrogen bonding with cellular targets .
    • Experimental Design : Synthesize analogs via Claisen-Schmidt condensation with substituted benzaldehydes (e.g., p-methoxy, p-fluoro) and compare IC₅₀ values .

Q. How can researchers resolve contradictory cytotoxicity data across cell lines (e.g., high activity in HEPG-2 vs. low activity in DLD-1)?

  • Hypothesis Testing :

  • Metabolic Differences : Screen for cytochrome P450 (CYP) expression in resistant lines (e.g., DLD-1) using qPCR .
  • Apoptosis Pathways : Perform flow cytometry with Annexin V/PI staining to assess if cell death mechanisms vary .
    • Data Normalization : Include reference compounds (e.g., CHS-828) and vehicle controls (0.5% DMSO) to exclude solvent artifacts .

Q. What advanced analytical methods ensure purity and stability of the compound under physiological conditions?

  • HPLC-MS : Use C18 columns (ACN/water gradient) to detect impurities (<0.5%) and degradation products .
  • Stability Studies : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor via UV-Vis (λmax ~320 nm for intact compound) .

Q. What mechanistic hypotheses exist for its anticancer activity, based on structural analogs?

  • Proposed Targets :

  • Hemoglobin Subunits : Similar thiazolidinones bind α/β hemoglobin via hydrophobic interactions, disrupting redox signaling .
  • Topoisomerase Inhibition : The dichlorophenyl group may intercalate DNA, as seen in oxadiazole-thiazolidinone hybrids .
    • Validation : Perform molecular docking (e.g., AutoDock Vina) with PDB structures (e.g., 1SI4 for topoisomerase II) .

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